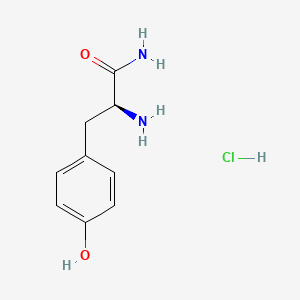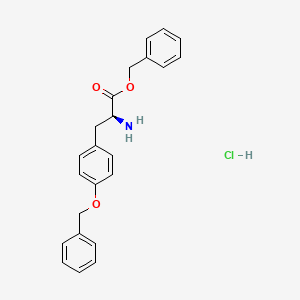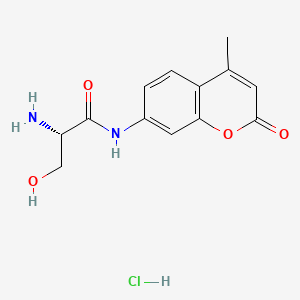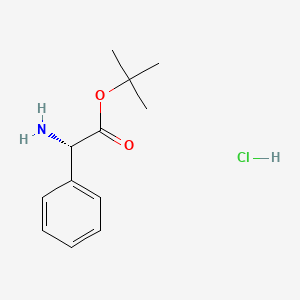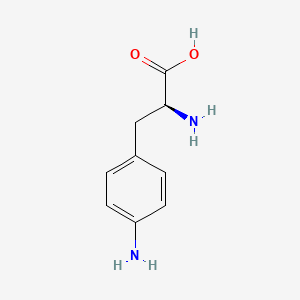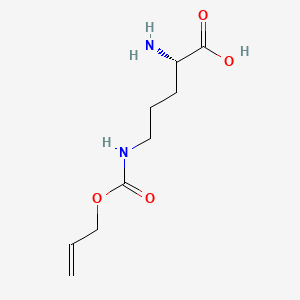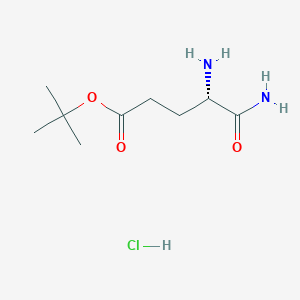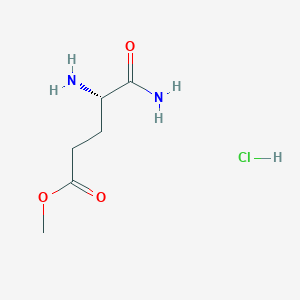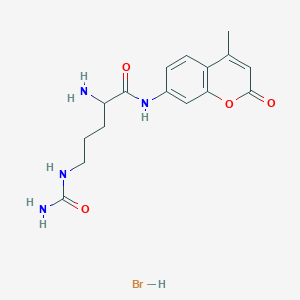
(R)-4-Amino-5-methoxy-5-oxopentanoic acid
Overview
Description
(R)-4-Amino-5-methoxy-5-oxopentanoic acid, also known as (R)-AMPA, is a naturally occurring amino acid found in the human body. It is a derivative of glutamate, a neurotransmitter involved in learning and memory. AMPA has been studied extensively for its potential therapeutic applications in neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Scientific Research Applications
Electrosynthesis Applications : The compound has been studied in the context of electrosynthesis. Konarev, Lukyanets, and Negrimovskii (2007) explored the electroreduction of methyl 5-nitro-4-oxopentanate, leading to the production of 5-amino-4-oxopentanoic acid hydrochloride. This research highlights the compound's potential in electrochemical applications (Konarev, Lukyanets, & Negrimovskii, 2007).
Natural Occurrence and Potential in Cosmetics : Zheng et al. (2010) isolated similar sulfur-containing compounds from pineapple fruits, which exhibited inhibitory activities against tyrosinase, suggesting potential applications in skin whitening and anti-browning effects in cosmetics (Zheng et al., 2010).
Biosynthetic Precursor : Shrestha‐Dawadi and Lugtenburg (2003) discussed the compound as a precursor in the biosynthesis of biologically active porphyrins, which are central in various biological processes like photosynthesis and oxygen transport. This study provides insights into its role in fundamental biological processes (Shrestha‐Dawadi & Lugtenburg, 2003).
Biochemical Studies : The compound has been examined in biochemical studies. Mobashery, Ghosh, Tamura, and Kaiser (1990) explored the use of a related compound as a mechanism-based inactivator for the zinc protease carboxypeptidase A (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Synthesis and Chemical Properties : There are studies focusing on the synthesis and properties of the compound or closely related chemicals. Yuan (2006) and Zav’yalov & Zavozin (1987) provide insights into synthetic methods and chemical properties, contributing to our understanding of the compound's versatility in chemical synthesis (Yuan, 2006), (Zav’yalov & Zavozin, 1987).
Antifungal Properties : Yamaki et al. (1988) investigated the antifungal properties of a related amino acid antibiotic, indicating its potential in developing new antifungal agents (Yamaki et al., 1988).
Mechanism of Action
Target of Action
H-D-Glu-OMe, also known as D-Glutamic acid, 1-methyl ester or ®-4-Amino-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid . The primary targets of this compound are enzymes involved in glutamine metabolism, such as glutamate dehydrogenase (GDH) and vesicular glutamate transporter 1 (VGLUT1) . GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), playing a crucial role in metabolic processes . VGLUT1, on the other hand, is responsible for the transport of glutamate into synaptic vesicles, contributing to neurotransmission .
Mode of Action
It is known that glutamic acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . They can also affect mental performance during stress-related tasks .
Biochemical Pathways
H-D-Glu-OMe is involved in several biochemical pathways. It plays a role in the tricarboxylic acid (TCA) cycle by participating in the conversion of glutamate to α-KG . This process is crucial for energy production within cells. Additionally, it contributes to the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Pharmacokinetics
As a derivative of glutamic acid, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of H-D-Glu-OMe are largely dependent on its interaction with its targets. By influencing glutamine metabolism, it can affect various physiological processes, including energy production, neurotransmission, and immune response .
properties
IUPAC Name |
(4R)-4-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710433 | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26566-13-2 | |
| Record name | 1-Methyl hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26566-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




